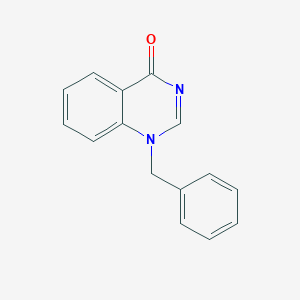

1-Benzylquinazolin-4(1H)-one

Description

Contextual Significance of Quinazolinone Derivatives in Chemical and Medicinal Sciences

Quinazolinone and its derivatives represent a crucial class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal and chemical sciences. acgpubs.orgnih.govnih.gov The quinazolinone scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring with a carbonyl group, is considered a "privileged structure" in medicinal chemistry. nih.gov This is attributed to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. nih.govnih.govmdpi.com

These compounds have been extensively investigated and have shown promising potential as therapeutic agents in various disease areas. acgpubs.org The diverse biological activities reported for quinazolinone derivatives include anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, anticonvulsant, antiviral, and analgesic properties. acgpubs.orgnih.govbiomedpharmajournal.org The versatility of the quinazolinone ring allows for substitutions at various positions, which can significantly influence their biological efficacy. nih.gov For instance, substitutions at positions 2 and 3, as well as the presence of halogens at positions 6 and 8, have been shown to enhance antimicrobial activities. nih.gov The broad and potent bioactivity of these derivatives has established them as vital components in the development of new therapeutic agents and as foundational structures in organic synthesis. nih.govopenmedicinalchemistryjournal.com

Focus on 1-Benzylquinazolin-4(1H)-one: Unique Structural Aspects and Research Potential

This compound is a specific derivative of the quinazolinone family, characterized by a benzyl (B1604629) group attached to the nitrogen atom at the first position of the quinazolinone core. This substitution imparts unique structural features to the molecule. The molecular formula of this compound is C₁₅H₁₂N₂O.

The structure of this compound has been confirmed through various spectroscopic methods. In ¹H NMR spectroscopy, characteristic signals include a singlet for the N-H proton, multiplets for the aromatic protons, and a signal for the benzylic methylene (B1212753) group. vulcanchem.com Infrared (IR) spectroscopy shows strong absorption bands corresponding to the C=O and C=N bonds, which are indicative of the quinazolinone framework. vulcanchem.com

This compound serves as a valuable scaffold in medicinal chemistry for the development of more complex molecules, such as kinase inhibitors and antimicrobial agents. vulcanchem.com The presence of the benzyl group offers a site for further chemical modification, allowing for the synthesis of a library of analogs with potentially enhanced biological activities. vulcanchem.com For example, a series of 1-benzylquinazolin-4-one derivatives have been synthesized and identified as inhibitors of the hepatitis C virus NS5B RNA-dependent RNA polymerase. acgpubs.org

Scope and Methodologies of Academic Inquiry into the Compound

Academic inquiry into this compound and related quinazolinone derivatives encompasses a variety of research areas, from synthetic chemistry to pharmacological evaluation. The synthesis of these compounds is a major focus, with researchers continually developing more efficient and environmentally friendly methods. Traditional methods often involve the acylation of anthranilic acid followed by cyclization. nih.gov More recent innovations include solvent-free, catalyst-free one-pot reactions, and microwave-assisted synthesis, which offer advantages such as shorter reaction times and higher yields. vulcanchem.commdpi.comnih.gov

The investigation of their biological activities is another critical area of research. nih.gov This involves in vitro and in vivo studies to determine their efficacy against various pathogens and diseases. acgpubs.orgbiomedpharmajournal.org Structure-activity relationship (SAR) studies are also crucial, providing insights into how different substituents on the quinazolinone core affect biological activity, which aids in the design of more potent and selective drug candidates. nih.govnih.gov Furthermore, computational methods like molecular docking are employed to understand the binding interactions of these compounds with their biological targets. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12N2O |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

1-benzylquinazolin-4-one |

InChI |

InChI=1S/C15H12N2O/c18-15-13-8-4-5-9-14(13)17(11-16-15)10-12-6-2-1-3-7-12/h1-9,11H,10H2 |

InChI Key |

VMGQQUFKLFUSDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=O)C3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzylquinazolin 4 1h One and Its Analogues

Historical and Conventional Synthetic Routes to Quinazolinone Scaffolds

The foundational methods for constructing the quinazolinone core have historically relied on cyclization reactions of readily available starting materials. These conventional routes, while effective, often require harsh reaction conditions.

Cyclization Reactions from Anthranilic Acid Derivatives

The most common and historical method for synthesizing 4(3H)-quinazolinones is the Niementowski reaction, first described in 1895. acgpubs.org This reaction involves heating anthranilic acid with an excess of formamide (B127407) at elevated temperatures (around 120 °C), resulting in the elimination of water and a nearly quantitative conversion to 4(3H)-quinazolinone. acgpubs.orgbu.edu.eg Modifications of this reaction using microwave irradiation have been developed to shorten reaction times. bu.edu.eg

Other conventional methods starting from anthranilic acid derivatives include:

Direct cyclization with formic acid or its derivatives like esters, amides, and urea (B33335) under various conditions. bu.edu.eg

Conversion of anthranilic acid derivatives to anthranilamides using acid chlorides, followed by ring closure with formamide to yield 4(3H)-quinazolinones. bu.edu.eg

Cyclization of anthranilamides with acetic anhydride (B1165640) to form 3,1-benzoxazinones, which are then treated with ammonium (B1175870) acetate (B1210297), amines, or hydrazines to afford the corresponding 4(3H)-quinazolinones. bu.edu.eg

Transformation of anthranilic acid derivatives into urea or thiourea (B124793) derivatives using aryl isocyanates or isothiocyanates, followed by cyclization with a base, amine, or hydrazine. bu.edu.eg

A one-pot synthesis of quinazoline-2,4(1H,3H)-diones involves the reaction of anthranilic acid derivatives with potassium cyanate (B1221674) to form urea derivatives, which are then cyclized using sodium hydroxide. researchgate.net

A highly efficient approach involves the indium(III) or bismuth(III) catalyzed intermolecular reductive N-heterocyclization of 2-nitrobenzoic acid derivatives with formamide. arkat-usa.org In this one-pot sequence, the arylnitro group is reduced, and the resulting anthranilic acid derivative undergoes a Niementowski cyclocondensation to form the quinazolinone. arkat-usa.org

Multi-component Reaction Strategies

Multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like quinazolinones in a single step, offering advantages in terms of efficiency and atom economy. nih.gov These strategies often involve the combination of three or more starting materials to construct the quinazolinone core.

Several MCR approaches for quinazolinone synthesis have been reported:

A three-component reaction of isatoic anhydride, an amine, and ninhydrin (B49086) can be used to synthesize tetracyclic quinazolinone derivatives. aurigeneservices.com

A one-pot, three-component sequential synthesis has been developed for benzothiazoloquinazolines. openmedicinalchemistryjournal.com

2,3-dihydroquinazolin-4(1H)-one derivatives can be synthesized via a multicomponent reaction of isatoic anhydride, substituted anilines, and aromatic aldehydes in a green solvent. openmedicinalchemistryjournal.com

Substituted quinazoline-carbonitriles have been synthesized through a four-component reaction of aldehydes, cycloketones, and cyanoamides under microwave irradiation. openmedicinalchemistryjournal.com

An unprecedented copper-catalyzed oxidative multicomponent annulation reaction has been developed for the direct synthesis of quinazolinones from easily available feedstocks. bohrium.com This reaction involves the formation of three C–N bonds and one C–C bond. bohrium.com

Polycyclic quinazolinones can be rapidly synthesized using two orthogonal Ugi four-component reaction (Ugi-4CR)-based protocols. nih.gov

Specific Synthetic Approaches to N1-Substituted Quinazolinones

The introduction of a substituent at the N1 position of the quinazolinone ring, as seen in 1-Benzylquinazolin-4(1H)-one, requires specific synthetic strategies. These methods generally fall into two categories: post-modification of a pre-formed quinazolinone ring or direct incorporation of the N1-substituent during the ring-closure process.

N-Alkylation and N-Arylation Methods

N-alkylation and N-arylation reactions are common methods for introducing substituents at the nitrogen atoms of heterocyclic compounds. The palladium-catalyzed cross-coupling of amines and aryl halides has become a very general method for the formation of C–N bonds and is widely used for the N-arylation of various nitrogen-containing heterocycles. nih.gov While direct N-benzylation of the quinazolinone core is a plausible route, specific literature on the N-alkylation of quinazolin-4(1H)-one to yield the 1-benzyl derivative is less common than methods involving ring closure with benzylamine (B48309).

Transition-metal-free approaches have also been developed. For instance, a Cs2CO3-promoted synthesis of quinazolin-4-ones in DMSO has been established through an SNAr reaction of ortho-fluorobenzamides with amides followed by intramolecular cyclization. acs.orgnih.gov This method can be used to produce both 2-substituted and 2,3-disubstituted quinazolin-4-ones. acs.org

Ring-Closure Reactions Involving Benzylamine or its Equivalents

A more direct and frequently employed strategy for the synthesis of N1-substituted quinazolinones involves the use of benzylamine or its equivalents as one of the key starting materials in the ring-forming reaction.

One notable green synthesis innovation is a solvent-free, catalyst-free, one-pot reaction of isatoic anhydride, benzylamine, and aromatic aldehydes. vulcanchem.comtandfonline.comtandfonline.com This method is environmentally friendly and offers high yields (75–90%) with short reaction times (2–4 hours). vulcanchem.com The general procedure involves heating a mixture of isatoic anhydride, benzylamine, and an aromatic aldehyde at approximately 70°C for 8–15 minutes. tandfonline.comtandfonline.com

Other ring-closure reactions involving benzylamine include:

Copper-catalyzed reactions of ortho-halobenzamides with benzylamines in DMSO, using air as the oxidant. acs.orgnih.gov

A copper-catalyzed three-component annulation for quinazoline (B50416) synthesis was developed using an imine-protection strategy with formaldehyde. bohrium.com

Molecular iodine can catalyze a benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines to produce quinazolines. organic-chemistry.org

A ceric ammonium nitrate (B79036) (CAN)-TBHP catalyzed reaction of 2-aminobenzophenones and benzylamines in acetonitrile (B52724) provides a facile synthesis of 2-phenylquinazolines. organic-chemistry.org

Advanced and Green Synthetic Strategies

In recent years, there has been a significant shift towards the development of advanced and environmentally benign synthetic methods for quinazolinone synthesis. These "green" strategies aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Key advanced and green synthetic approaches include:

Solvent-free and catalyst-free reactions: As mentioned earlier, the one-pot reaction of isatoic anhydride, benzylamine, and aromatic aldehydes is a prime example of a green synthesis that eliminates the need for both a solvent and a catalyst. vulcanchem.comtandfonline.comtandfonline.com

Microwave-assisted synthesis: The use of microwave irradiation can significantly accelerate reaction rates, leading to higher yields and purity under milder conditions. openmedicinalchemistryjournal.comtandfonline.com This has been applied to modify the traditional Niementowski reaction. bu.edu.eg

Use of green solvents: Bio-based solvents like gluconic acid aqueous solution have been employed for the multicomponent synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. openmedicinalchemistryjournal.com Anisole has also been used as a green solvent for the synthesis of quinazolinones, eliminating the need for dry conditions and inert gases. mdpi.com

Catalyst-free surfactant-mediated synthesis: A versatile and green protocol has been developed for the synthesis of substituted quinazolinones in aqueous media using a surfactant system at room temperature. ej-chem.org

Nanocatalysis: The use of nanocatalysts, which can often be recycled, is a growing area in green chemistry. ijpsjournal.com For example, sulfonic acid functionalized nanoporous silica (B1680970) has been used as a reusable catalyst for the multicomponent synthesis of benzimidazo-quinazolinones. openmedicinalchemistryjournal.com

Photocatalysis: Visible-light-driven photoredox catalysis has been employed for the synthesis of quinazolinones through the oxidative C-N cleavage of N,N-dibenzylanilines. organic-chemistry.org

Metal-Catalyzed Reactions (e.g., Cu, Pd, Zn, Ir)

Transition metal catalysis provides powerful and versatile tools for the construction of C-N bonds, which are central to the formation of the this compound core. Catalysts based on copper, palladium, zinc, and iridium have been prominently featured in the literature for their high efficacy.

Palladium (Pd)-Catalyzed Synthesis: Palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination, represent a robust method for synthesizing N-substituted quinazolinones. This approach typically involves the cross-coupling of a 2-halobenzamide (e.g., 2-iodobenzamide (B1293540) or 2-bromobenzamide) with benzylamine. The reaction is facilitated by a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in the presence of a suitable phosphine (B1218219) ligand (e.g., Xantphos) and a base (e.g., Cs₂CO₃ or K₂CO₃) . An alternative one-pot strategy involves the Pd-catalyzed aminocarbonylation of 1-bromo-2-isocyanobenzene (B60885) with benzylamine, utilizing carbon monoxide as the carbonyl source to construct the quinazolinone ring in a single step .

Copper (Cu)-Catalyzed Synthesis: Copper-catalyzed N-alkylation reactions, often referred to as Ullmann-type couplings, are a cost-effective alternative to palladium-based systems. A common pathway involves the reaction of 2-aminobenzamide (B116534) with a benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a copper(I) catalyst, such as CuI. The efficiency of these reactions can be enhanced by the use of ligands like L-proline or N,N'-dimethylethylenediamine (DMEDA) . Another prominent copper-catalyzed approach is the aerobic oxidative cyclization of 2-aminobenzamides with benzyl alcohols, where the copper catalyst facilitates the oxidation and subsequent condensation-cyclization cascade .

Iridium (Ir)-Catalyzed Synthesis: Iridium catalysts are highly effective in mediating "borrowing hydrogen" or "hydrogen autotransfer" reactions. This elegant and atom-economical strategy allows for the synthesis of this compound from 2-aminobenzamide and benzyl alcohol. The iridium complex temporarily oxidizes the benzyl alcohol to benzaldehyde (B42025), which then undergoes condensation with the 2-aminobenzamide. The resulting imine intermediate is subsequently reduced by the "borrowed" hydrogen equivalents, regenerating the catalyst and yielding the final product with water as the only byproduct .

Zinc (Zn)-Catalyzed Synthesis: Zinc-based catalysts, often acting as Lewis acids, can promote the condensation and cyclization of 2-aminobenzamides with aldehydes. For instance, the reaction between 2-aminobenzamide and benzaldehyde can be efficiently catalyzed by zinc salts like Zn(OAc)₂ under thermal conditions to afford 1-benzyl-2,3-dihydroquinazolin-4(1H)-one, which is then oxidized in a subsequent step to yield the desired this compound .

| Metal Catalyst | Reaction Type | Typical Reactants | Key Conditions | Reference(s) |

|---|---|---|---|---|

| Palladium (Pd) | Buchwald-Hartwig Amination | 2-Iodobenzamide + Benzylamine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene | , |

| Copper (Cu) | Ullmann-Type Coupling | 2-Aminobenzamide + Benzyl Bromide | CuI, L-proline, K₂CO₃, DMSO | |

| Iridium (Ir) | Borrowing Hydrogen | 2-Aminobenzamide + Benzyl Alcohol | [Cp*IrCl₂]₂, Base, Toluene | |

| Zinc (Zn) | Lewis Acid Catalysis | 2-Aminobenzamide + Benzaldehyde | Zn(OAc)₂, followed by oxidant (e.g., DDQ) |

Catalyst-Free and Solvent-Free Protocols

In line with the principles of green chemistry, several catalyst-free and solvent-free methods have been developed. These protocols rely on the intrinsic reactivity of the starting materials under thermal or mechanochemical conditions, minimizing waste and avoiding the use of potentially toxic catalysts and solvents.

A representative solvent-free approach involves the direct thermal condensation of 2-aminobenzamide with benzaldehyde. The reactants are heated together neat (without any solvent) at elevated temperatures (e.g., 120-150 °C). This process initially forms an intermediate that undergoes intramolecular cyclization and subsequent dehydration or oxidation to yield the quinazolinone product . Another strategy involves the reaction of anthranilic acid with benzylamine and formamide under neat conditions, where formamide serves as both a reactant (carbon source) and a reaction medium . The high temperatures drive the reaction forward, leading to the formation of the this compound core. Such methods are valued for their operational simplicity, high atom economy, and reduced environmental impact .

| Reactant 1 | Reactant 2 | Conditions | Key Feature | Reference(s) |

|---|---|---|---|---|

| 2-Aminobenzamide | Benzaldehyde | Neat, 140 °C, 2 h | Thermal condensation without solvent or catalyst | |

| Anthranilic Acid | Benzylamine + Formamide | Neat, 160 °C, 5 h | Formamide acts as C1 source and medium |

Microwave-Assisted and Ultrasound-Promoted Syntheses

Non-conventional energy sources like microwave irradiation and ultrasound have been successfully employed to accelerate the synthesis of quinazolinone derivatives, offering significant reductions in reaction times and often leading to improved yields compared to conventional heating.

Microwave-Assisted Synthesis: Microwave (MW) irradiation provides rapid and uniform heating through dielectric loss, which can dramatically enhance reaction rates. The synthesis of this compound from 2-aminobenzamide and benzaldehyde, which might take several hours under conventional heating, can often be completed in a matter of minutes under microwave irradiation . For example, a mixture of the reactants with a catalytic amount of an acid or a solid support like silica gel can be irradiated in a dedicated microwave reactor to afford the product in high yield and purity.

Ultrasound-Promoted Synthesis: Sonication promotes chemical reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with transient high temperatures and pressures, enhancing mass transfer and increasing reaction rates. Ultrasound has been used to promote the condensation of 2-aminobenzamide with aromatic aldehydes, including benzaldehyde, to form the corresponding quinazolinone scaffolds efficiently and under mild conditions .

| Reaction | Method | Conditions | Reaction Time | Reference(s) |

|---|---|---|---|---|

| 2-Aminobenzamide + Benzaldehyde | Conventional Heating | Reflux in Ethanol, 8 h | ~8 hours | |

| Microwave Irradiation | MW, 120 °C, 150 W | ~10 minutes | ||

| Cu-catalyzed cyclization of 2-aminobenzamide and benzyl alcohol | Conventional Heating | Reflux in Toluene, 12 h | ~12 hours | |

| Ultrasound Promotion | Sonication bath, 60 °C | ~2 hours |

Deep Eutectic Solvents and Aqueous Media Approaches

The development of synthetic protocols in environmentally benign solvents is a major focus of modern organic chemistry. Deep eutectic solvents (DES) and water have emerged as promising green alternatives to volatile organic compounds (VOCs).

Deep Eutectic Solvents (DES): A DES is a mixture of a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride (ChCl), and a hydrogen bond donor (HBD), such as urea or glycerol. These mixtures have a melting point significantly lower than that of their individual components and exhibit unique solvent properties. They are non-volatile, biodegradable, and can act as both the solvent and a catalyst. The synthesis of this compound has been demonstrated in DES like ChCl:Urea. The high polarity and hydrogen-bonding capacity of the DES can facilitate the condensation between 2-aminobenzamide and benzaldehyde, often providing excellent yields without the need for an additional catalyst .

Aqueous Media: Water is the ideal green solvent, but its use is often hampered by the poor solubility of organic substrates. Despite this challenge, successful syntheses of quinazolinones in aqueous media have been reported. These methods may employ surfactants to create micelles that act as micro-reactors, or they may utilize water-tolerant Lewis acid catalysts. For instance, the condensation of 2-aminobenzamide with benzaldehyde can be performed in water at elevated temperatures, sometimes with the aid of a phase-transfer catalyst or a Lewis acid-surfactant combined catalyst to overcome solubility issues and promote the reaction .

Oxidative Cyclization and One-Pot Syntheses

One-Pot Syntheses: These procedures involve the sequential addition of reagents to a single reaction vessel, where multiple transformations occur without the isolation of intermediates. A classic one-pot, three-component synthesis of this compound involves the reaction of anthranilic acid, benzylamine, and a C1 source like triethyl orthoformate or formamide . Another powerful one-pot approach involves the reaction of 2-aminobenzonitrile (B23959) with a Grignard reagent (e.g., benzylmagnesium chloride) followed by an oxidative cyclization step, all performed in a single flask .

Oxidative Cyclization: This strategy involves the formation of the quinazolinone ring through an oxidation step. A common pathway is the reaction of 2-aminobenzamide with a benzyl alcohol, where an oxidant is used to drive the formation of the imine and subsequent cyclization. Molecular oxygen (O₂), often in conjunction with a metal catalyst (e.g., copper), can serve as a green oxidant . Alternatively, chemical oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), iodine (I₂), or potassium persulfate (K₂S₂O₈) can be used to effect the transformation, typically by oxidizing an intermediate dihydroquinazolinone to the final aromatic quinazolinone product .

| Strategy | Reactants | Key Reagent / Catalyst | Description | Reference(s) |

|---|---|---|---|---|

| One-Pot, Three-Component | Anthranilic Acid, Benzylamine, Triethyl Orthoformate | None (Thermal) | All components are heated together to form the product directly. | |

| Oxidative Cyclization | 2-Aminobenzamide, Benzyl Alcohol | Cu(OAc)₂, O₂ (air) | Aerobic copper-catalyzed oxidative coupling and cyclization. | |

| Oxidative Cyclization | 2-Aminobenzamide, Benzaldehyde | I₂ / K₂S₂O₈ | Condensation followed by in-situ oxidation of the dihydro-intermediate. |

Strategies for Derivatization and Functionalization of the Quinazolinone Core

Once the this compound scaffold is synthesized, its functionalization allows for the exploration of structure-activity relationships and the generation of diverse chemical libraries. Derivatization can be targeted at several positions on the heterocyclic core or the N1-benzyl substituent.

Functionalization at the C2-Position: The C2-position of the quinazolinone ring is amenable to functionalization via deprotonation-alkylation. Treatment of this compound with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures generates a C2-lithiated intermediate. This potent nucleophile can then be quenched with various electrophiles, such as alkyl halides (e.g., methyl iodide), aldehydes, or ketones, to introduce substituents at the C2-position .

Electrophilic Aromatic Substitution on the Quinazolinone Ring: The fused benzene (B151609) ring of the quinazolinone core can undergo electrophilic aromatic substitution. Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using N-bromosuccinimide (NBS) or Br₂) typically result in substitution at the C6 or C8 positions, directed by the electron-donating nature of the ring nitrogen and the electron-withdrawing effect of the amide carbonyl group . The precise regioselectivity depends on the reaction conditions and any existing substituents.

Modification of the N1-Benzyl Group: The phenyl ring of the N1-benzyl substituent can also be modified. Standard electrophilic aromatic substitution reactions can be performed, although this may lead to mixtures of ortho-, meta-, and para-isomers unless a directing group is already present on the benzyl ring. A more specific functionalization is benzylic bromination, where reaction with NBS in the presence of a radical initiator like azobisisobutyronitrile (AIBN) introduces a bromine atom at the benzylic carbon, creating a reactive handle for further nucleophilic substitution reactions .

| Position of Functionalization | Reaction Type | Typical Reagents | Resulting Structure | Reference(s) |

|---|---|---|---|---|

| C2-Position | Deprotonation-Alkylation | 1. n-BuLi, THF, -78 °C 2. CH₃I | 1-Benzyl-2-methylquinazolin-4(1H)-one | |

| C6/C8-Position | Nitration | HNO₃, H₂SO₄, 0 °C | 1-Benzyl-6-nitroquinazolin-4(1H)-one (major isomer) | |

| Benzylic Carbon | Radical Bromination | NBS, AIBN, CCl₄ | 1-(α-Bromobenzyl)quinazolin-4(1H)-one |

Chemical Reactivity and Transformations of 1 Benzylquinazolin 4 1h One

Reactions at the Quinazolinone Nitrogen Atoms (N1 and N3)

The reactivity of the nitrogen atoms in 1-benzylquinazolin-4(1H)-one is dictated by their chemical environment. The N1 atom is a tertiary amide nitrogen, and its lone pair is involved in resonance with the adjacent carbonyl group. The presence of the benzyl (B1604629) substituent on N1 sterically and electronically hinders further reactions at this site, with the most notable transformation being the cleavage of the N1-benzyl bond (discussed in section 3.3).

Conversely, the N3 atom is an imine nitrogen and represents a primary site for nucleophilic reactions. Studies on the synthesis of N3-substituted quinazolin-4-ones demonstrate that this position can be readily alkylated. For instance, the reaction of anthranilamides with dimethylformamide di(primary-alkyl)acetals, which first forms the quinazolinone ring, can lead to subsequent alkylation at the N3 position upon prolonged reaction times. rsc.orgresearchgate.netsunderland.ac.uk This indicates that the N3 atom of a pre-formed quinazolinone, such as this compound, can act as a nucleophile to attack an electrophilic alkyl source. Similarly, direct N-alkylation of a parent quinazolin-4(3H)-one with an appropriate alkyl halide is a common method for preparing N3-substituted derivatives jocpr.com.

These transformations highlight that while the N1 position is blocked, the N3 position is available for derivatization, allowing for the introduction of various alkyl or acyl groups to create a diverse library of 1,3-disubstituted quinazolin-4-one derivatives.

Table 1: Examples of Reactions at the N3 Position of a Quinazolinone Core This table illustrates the general reactivity at the N3 position, applicable to this compound.

| Reactant | Reagent | Product Type | Reference |

| Quinazolin-4(3H)-one | Chloroacetone | N3-acetonyl-quinazolin-4(3H)-one | jocpr.com |

| Anthranilamide | Dimethylformamide diethylacetal | N3-ethyl-quinazolin-4(3H)-one | rsc.org |

| Quinazolin-4(3H)-one | Phenyl isocyanate | N3-phenylcarbamoyl-quinazolin-4(3H)-one | jocpr.com |

Reactions on the Quinazolinone Aromatic Rings

The fused benzene (B151609) ring of the quinazolinone system can undergo aromatic substitution reactions, with the regioselectivity being influenced by the existing heterocyclic ring.

The fused heterocyclic portion of the quinazolinone molecule acts as a deactivating group but directs incoming electrophiles to specific positions on the benzene ring. Theoretical considerations and experimental results show that electrophilic attack preferentially occurs at positions 6 and 8. scispace.comnveo.org This is consistent with the directing effect of the N1-acyl group of the amide, which is an ortho, para-director.

Nitration is a well-documented electrophilic substitution reaction for this class of compounds. Treatment of quinazoline (B50416) or 4(3H)-quinazolinone with fuming nitric acid in concentrated sulfuric acid typically yields the 6-nitro derivative. scispace.comnveo.orgnih.gov If a directing group is already present on the benzene ring, the position of nitration can be altered. For example, 7-fluoro-1H-quinazolin-4-one undergoes nitration primarily at the 8-position, which is ortho to the activating fluorine atom, with a minor product being the 6-nitro isomer . Other electrophilic aromatic substitution reactions, such as halogenation and sulfonation, are expected to follow similar regiochemical principles, favoring substitution at the C-6 and C-8 positions.

Table 2: Electrophilic Aromatic Substitution on the Quinazolinone Ring Illustrates expected outcomes for this compound based on known reactivity.

| Reaction | Reagents | Expected Major Product(s) | Reference |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 1-Benzyl-6-nitroquinazolin-4(1H)-one | nveo.orgnih.gov |

| Bromination | Br₂ / FeBr₃ | 1-Benzyl-6-bromoquinazolin-4(1H)-one and/or 1-Benzyl-8-bromoquinazolin-4(1H)-one | scispace.com |

| Sulfonation | Fuming H₂SO₄ | 1-Benzyl-4-oxo-1,4-dihydroquinazoline-6-sulfonic acid | scispace.com |

Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is less common and requires the pre-existence of a good leaving group, such as a halogen, at an activated position. The quinazolinone ring system is electron-withdrawing, which facilitates nucleophilic attack on the fused aromatic ring. researchgate.netwikipedia.org

The synthesis of quinazolinones often involves an intramolecular SNAr reaction where a side-chain nucleophile displaces a halogen on the aromatic ring, demonstrating the feasibility of this type of substitution lboro.ac.uk. For an intermolecular reaction to occur on a halo-substituted this compound, a strong nucleophile would be required. For instance, a derivative like 6-chloro-1-benzylquinazolin-4(1H)-one could react with nucleophiles such as amines or alkoxides, displacing the chloride to form the corresponding 6-substituted product. The reactivity is enhanced because the negative charge of the intermediate Meisenheimer complex is stabilized by the electron-withdrawing quinazolinone system.

Electrophilic Aromatic Substitutions

Transformations Involving the Benzyl Moiety

The N1-benzyl group provides an additional site for chemical modification, including its removal or reactions on its benzylic carbon or aromatic ring.

Hydrogenolysis: The N-benzyl group is commonly used as a protecting group and can be removed via catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate. jk-sci.comresearchgate.net This transformation converts this compound into the parent quinazolin-4(1H)-one and toluene, which is useful for accessing the unsubstituted scaffold.

Benzylic Oxidation and Halogenation: The benzylic carbon (the CH₂ group) is susceptible to reaction. Strong oxidizing agents can convert alkyl side chains on aromatic rings into carboxylic acids libretexts.org. Radical halogenation, for example using N-bromosuccinimide (NBS) with a radical initiator, can introduce a halogen at the benzylic position. This would yield 1-(halophenylmethyl)quinazolin-4(1H)-one, creating a new reactive handle for further functionalization.

Substitution on the Benzyl Phenyl Ring: The phenyl ring of the benzyl group can itself undergo electrophilic aromatic substitution. The quinazolinone moiety attached to the benzylic carbon acts as an electron-withdrawing group via the nitrogen atom, which deactivates the benzyl ring and directs incoming electrophiles primarily to the meta position.

Table 3: Representative Transformations of the Benzyl Moiety

| Transformation | Reagents | Product Type | Reference |

| Hydrogenolysis (Deprotection) | H₂, Pd/C | Quinazolin-4(1H)-one | jk-sci.comresearchgate.net |

| Benzylic Bromination | NBS, AIBN | 1-(Bromophenylmethyl)quinazolin-4(1H)-one | libretexts.org |

| Nitration of Benzyl Ring | Conc. HNO₃ / Conc. H₂SO₄ | 1-(3-Nitrobenzyl)quinazolin-4(1H)-one | msu.edu |

Annulation and Heterocyclic Fusion Reactions

The this compound framework can serve as a building block for constructing more complex, fused heterocyclic systems. A notable example is the [3+3] annulation reaction between quinazolinones and 3-formylchromones. This reaction, often performed under catalyst-free, microwave-assisted conditions, yields polycyclic structures such as 11H-pyrido[2,1-b]quinazolin-11-ones researchgate.net.

In this transformation, the quinazolinone acts as a three-carbon synthon. The reaction is believed to proceed through an initial Knoevenagel condensation between the active methylene (B1212753) group at C2 of the quinazolinone (in its tautomeric form) and the aldehyde of the 3-formylchromone, followed by an intramolecular cyclization and dehydration sequence to form the new fused pyridine (B92270) ring. This type of reaction demonstrates the utility of the quinazolinone core in domino reactions to rapidly build molecular complexity. The synthesis of pyrido[2,1-b]quinazolin-11-one and its derivatives is of significant interest due to their potential pharmacological applications, and various synthetic routes have been developed to access this scaffold. rsc.orgnih.govresearchgate.net

Mechanistic Elucidation of Biological Activities and Structure Activity Relationships

Investigation of Molecular Targets and Pathways

Derivatives of 1-benzylquinazolin-4(1H)-one exert their biological effects by interacting with a variety of molecular targets and modulating key cellular pathways. These interactions are fundamental to their observed therapeutic potential, ranging from anticancer to antimicrobial activities.

Enzyme Inhibition Studies

The quinazolinone core is a versatile scaffold for the design of potent enzyme inhibitors. mdpi.com The nature and position of substituents on the this compound framework play a critical role in determining the potency and selectivity of inhibition against various enzymes.

Kinases: A significant area of investigation for quinazolinone derivatives is their role as kinase inhibitors. nih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer. nih.gov For instance, certain 2,4-disubstituted quinazoline (B50416) derivatives have been shown to inhibit multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. nih.gov One study reported that a series of quinazolin-4(3H)-one derivatives exhibited potent cytotoxicity against breast (MCF-7) and ovarian (A2780) cancer cell lines, with some compounds showing inhibitory concentrations (IC50) in the nanomolar range, surpassing the activity of the known inhibitor lapatinib. nih.gov Specifically, compounds 2i and 3i from this series demonstrated strong inhibitory activity against CDK2, with IC50 values of 0.173 µM and 0.177 µM, respectively. nih.gov Furthermore, derivatives have been designed to target the PI3K/AKT signaling pathway, with molecular modeling studies identifying key interactions with residues like Glu826, Val828, and Asp911 in the PI3Kδ isoform. rsc.orgacs.org Another series of 1-benzylquinazoline-2,4(1H,3H)-dione derivatives potently inhibited VEGFR-2, with IC50 values as low as 0.12 µM. researchgate.net

p97/VCP: The AAA ATPase p97/VCP is an essential protein involved in cellular protein homeostasis and has emerged as a therapeutic target in cancer. A novel derivative, 2-[3-(2-aminoethyl)-1H-indol-1-yl]-N-benzylquinazolin-4-amine (FQ393 ), was identified as an inhibitor of p97/VCP. acs.org Docking simulations suggest that FQ393 acts as an ATP competitor, and in vitro assays confirmed its ability to inhibit p97/VCP's ATPase activity, leading to apoptosis in cancer cells. acs.orgtandfonline.com

Cholinesterases: Dihydroquinazolin-4(1H)-one derivatives have been synthesized and evaluated for their ability to inhibit cholinesterases, enzymes critical in neurotransmission and implicated in neurodegenerative diseases. dntb.gov.ua

Tyrosinase: Quinazolinone derivatives have also been explored as tyrosinase inhibitors, which are relevant for controlling pigmentation. mdpi.com One study synthesized a derivative from natural citral, 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1 ), which exhibited mixed-type, reversible inhibition of mushroom tyrosinase with an IC50 value of 103 µM. mdpi.com

Table 1: Enzyme Inhibition by this compound Derivatives

| Derivative/Compound | Target Enzyme | IC50 Value | Source |

|---|---|---|---|

| Compound 2i | CDK2 | 0.173 µM | nih.gov |

| Compound 3i | CDK2 | 0.177 µM | nih.gov |

| Compound 2j | VEGFR2 | 0.247 µM | nih.gov |

| Compound 3g | VEGFR2 | 0.294 µM | nih.gov |

| Compound 11b | VEGFR-2 | 0.12 µM | researchgate.net |

| Compound 11c | VEGFR-2 | 0.13 µM | researchgate.net |

| Compound 11e | VEGFR-2 | 0.12 µM | researchgate.net |

| FQ393 | p97/VCP | ATPase Inhibition Confirmed | acs.org |

| Q1 | Tyrosinase | 103 µM | mdpi.com |

Receptor Binding and Ligand-Protein Interactions

The interaction of this compound derivatives with specific receptors is another key mechanism driving their biological activity. The planar nature of the quinazolinone core facilitates π-π stacking interactions, which are crucial for binding to biological targets. vulcanchem.com

G-Protein Coupled Receptors (GPCRs): A notable example is the modulation of metabotropic glutamate (B1630785) receptor 7 (mGlu7), a GPCR implicated in psychiatric disorders. mdpi.com A library of quinazolin-4-one derivatives was screened, leading to the identification of 2-(2-chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171 ) as a negative allosteric modulator (NAM) of the mGlu7 receptor with an IC50 of 6.14 µM. mdpi.com This compound was selective over other group III mGlu receptors. mdpi.com

Benzodiazepine (B76468) Receptors (BzR): In the pursuit of novel agents for psychiatric and cognitive disorders, imidazodiazepine derivatives, which share structural similarities with the broader quinazoline class, have been evaluated for their binding affinity to rat brain benzodiazepine receptors. mdpi.com The introduction of a phenyl group at specific positions can influence binding within the lipophilic pocket of the receptor. mdpi.com

Molecular Docking Studies: Computational molecular docking is frequently employed to predict and analyze the binding modes of these compounds. For instance, docking studies of 1-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one with the Sortase A enzyme from Staphylococcus aureus revealed key interactions, providing a rationale for its antimicrobial activity. mdpi.comresearchgate.net Similarly, docking was used to assess the binding affinity of 1-benzylquinazoline-2,4(1H,3H)-dione derivatives to the VEGFR-2 active site, correlating with their observed anticancer effects. researchgate.net These studies often highlight the importance of hydrogen bonding and hydrophobic interactions in stabilizing the ligand-protein complex. mdpi.comrsc.org

Modulation of Cellular Pathways

Beyond direct interaction with single proteins, this compound derivatives can modulate complex cellular signaling pathways, leading to broad biological effects such as apoptosis and cell cycle arrest.

Apoptosis Induction: Many quinazolinone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. mdpi.com The derivative FQ393 , through its inhibition of p97/VCP, was shown to induce apoptosis in various cancer cell lines. acs.org Another quinazolinone derivative, Sysu12d , was found to down-regulate the oncoprotein c-myc by stabilizing the G-quadruplex structure in its promoter region. nih.gov This led to a decrease in nucleolin expression, activation of the p53 tumor suppressor pathway, and subsequent cancer cell apoptosis. nih.gov

Cell Cycle Arrest: The progression of the cell cycle is a tightly regulated process, and its disruption can halt cancer cell proliferation. Quinazolinone derivatives have been shown to induce cell cycle arrest, often at the G2/M phase. acs.orgmdpi.com For example, one derivative was found to activate Cdk1, leading to mitotic arrest and apoptosis in human oral cancer cells. mdpi.com

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. plos.org Several studies have reported the design of quinazolinone derivatives that inhibit this pathway. rsc.orgacs.org For example, mechanistic studies on compound 45 , a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, revealed that it induced G1-phase arrest and inhibited the ALK/PI3K/AKT signaling pathway in lung cancer cells. acs.org

In Vitro Biological Evaluation Methodologies

A variety of in vitro techniques are essential for characterizing the biological activity of this compound derivatives and elucidating their mechanisms of action.

Cell-Based Assays for Specific Biological Responses

Cell-based assays are fundamental for determining the cytotoxic and antiproliferative effects of these compounds against cancer cells.

Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the IC50 values of compounds. nih.gov This assay has been used to evaluate the antiproliferative activity of quinazolinone derivatives against a panel of human cancer cell lines, including lung (A549, H1975, PC9), liver (HepG2), colon (HCT-116), and breast (MCF-7) cancer cells. acs.orgresearchgate.net For example, a series of 1-benzylquinazoline-2,4(1H,3H)-dione derivatives were tested against HepG2, HCT-116, and MCF-7 cells, with the most potent compounds showing GI50 (50% growth inhibition) values in the low micromolar range. researchgate.net

Table 2: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

| Compound | Cell Line | Assay | Activity (GI50/IC50) | Source |

|---|---|---|---|---|

| Compound 11b | HCT-116 | MTT | 5.69 µM | researchgate.net |

| Compound 11c | MCF-7 | MTT | 5.80 µM | researchgate.net |

| Compound 11e | HepG2 | MTT | 6.37 µM | researchgate.net |

| Compound 45 | A549 | MTT | 0.44 µM | acs.org |

| ALX-171 | mGlu7 expressing T-REx 293 | Functional Assay | 6.14 µM | mdpi.com |

Antimicrobial Assays: The antimicrobial potential of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. researchgate.net For instance, 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a ) was found to have potent activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as several fungal species. researchgate.net

Mechanistic Pathway Elucidations in Cellular Systems

To understand how these compounds work at a molecular level within the cell, more specific assays are employed.

Western Blotting: This technique is used to detect and quantify specific proteins, providing insights into pathway modulation. It has been used to confirm the downregulation of proteins like c-myc and the activation of p53 in response to treatment with quinazolinone derivatives. mdpi.comnih.gov

Flow Cytometry: This method is crucial for analyzing the cell cycle distribution and quantifying apoptosis. Cells are stained with DNA-binding dyes (like propidium (B1200493) iodide) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle, or with markers like Annexin V to detect apoptotic cells. acs.org

Proteomics: Advanced techniques like comparative proteomic profiling can provide a global view of the cellular response to a compound. In the study of FQ393 , proteomic analysis of HCT-116 cells revealed significant changes in proteins associated with p97/VCP and other tumor-related pathways, confirming its mechanism of action. acs.org

Comprehensive Structure-Activity Relationship (SAR) Studies

The biological profile of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic and fused benzene (B151609) rings. ijpsjournal.com SAR studies are crucial in deciphering how these modifications modulate the pharmacological effects of the parent compound.

The quinazolinone core allows for extensive modifications at various positions, which significantly dictates the resulting pharmacological activity. ijpsjournal.com The introduction of different functional groups can enhance biological efficacy by targeting specific molecular interactions. ijpsjournal.com

Position 2 Substitutions: The introduction of alkyl, aryl, or heteroaryl groups at the 2-position of the quinazolinone ring has been shown to improve anticancer and antimicrobial properties. ijpsjournal.com

Positions 6 and 8 Substitutions: The presence of a halogen atom, such as chlorine or bromine, at positions 6 and 8 can enhance antimicrobial activities. nih.gov For instance, in a series of antifungal quinazolinone derivatives, substitutions at the 6 and 8 positions with chlorine atoms resulted in significant activity against Rhizoctonia solani. mdpi.com

Electron-Withdrawing and Electron-Donating Groups: Electron-withdrawing groups like halogens and nitro groups can increase lipophilicity and, consequently, membrane permeability. ijpsjournal.com Conversely, electron-donating groups such as hydroxyl and methoxy (B1213986) can lead to higher antioxidant and anti-inflammatory properties. ijpsjournal.com For example, compounds with chloro or methoxy groups have demonstrated good antimicrobial activity. nih.gov In a study on quinazolin-4(3H)-one hydrazides, derivatives with dimethoxy substituents at the 6 and 7 positions showed increased cytotoxicity against cancer cell lines. nih.gov

The following table summarizes the impact of various substitutions on the quinazolinone scaffold based on reported research findings.

| Position of Substitution | Type of Substituent | Observed Impact on Biological Activity |

| 2 | Alkyl, Aryl, Heteroaryl | Improved anticancer and antimicrobial properties ijpsjournal.com |

| 6, 8 | Halogen (e.g., Chloro, Bromo) | Enhanced antimicrobial activity nih.govmdpi.com |

| General | Electron-Withdrawing Groups (e.g., Halogens, Nitro) | Increased lipophilicity and membrane permeability ijpsjournal.com |

| General | Electron-Donating Groups (e.g., Hydroxyl, Methoxy) | Increased antioxidant and anti-inflammatory properties ijpsjournal.com |

| 6, 7 | Dimethoxy | Increased cytotoxicity against cancer cell lines nih.gov |

The benzyl (B1604629) group at the N1 position is not merely a passive scaffold component; it plays a crucial role in the biological activity of these compounds. The aromatic nature of the benzyl group can facilitate π-π stacking interactions, which are important for binding to biological targets. vulcanchem.com

In the development of novel antimalarial agents, the importance of the N1-benzyl group was highlighted. acs.org An unsubstituted benzyl derivative demonstrated significant activity, indicating that the benzyl moiety itself is a key contributor to the compound's potency. acs.org Further exploration of substitutions on this benzyl group revealed that a meta-ethyl substituent led to a notable improvement in antiplasmodial potency. acs.org Conversely, ortho-substitution on the benzyl moiety resulted in a complete loss of inhibitory effect, underscoring the steric and electronic sensitivity of this position. acs.org

The following table details the effects of modifications to the N1-benzyl substituent on antiplasmodial activity.

| Modification to N1-Benzyl Group | Compound Example | Effect on Antiplasmodial Activity |

| Unsubstituted Benzyl | 9a | Maintained significant activity acs.org |

| meta-Ethyl Substitution | 9hvs1 | 5.7-fold improvement in potency acs.org |

| para-Ethyl Substitution | 9i | Well-tolerated, maintained activity acs.org |

| ortho-Ethyl Substitution | 9j | Complete loss of inhibitory effect acs.org |

| Methyl at Benzylic Position | 9l | Disappointing results acs.org |

A pharmacophore represents the essential steric and electronic features necessary for optimal interaction with a specific biological target. unina.it For quinazolinone derivatives, several key pharmacophoric features have been identified that contribute to their biological activities.

A typical pharmacophore model for this class of compounds includes:

Aromatic/Hydrophobic Regions: The fused benzene ring of the quinazolinone core and the N1-benzyl substituent provide essential hydrophobic and aromatic features for receptor binding. vulcanchem.com

Hydrogen Bond Acceptors/Donors: The carbonyl group at position 4 and the nitrogen atoms within the quinazoline ring can act as hydrogen bond acceptors. ijpsjournal.com In some derivatives, substituents can introduce hydrogen bond donor capabilities.

A study on SARS-CoV-2 papain-like protease inhibitors identified a pharmacophore with four main features for related compounds: an aromatic system, a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic feature. mdpi.com

Role of the N1-Benzyl Substituent on Activity

Cheminformatic and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. ufv.br These models help in understanding the SAR on a quantitative level and in designing new, more potent derivatives.

A QSAR study on quinazoline-4(3H)-one derivatives with anticonvulsant activity developed a robust model indicating that the activity was dependent on several molecular descriptors. ufv.br These included the Broto-Moreau autocorrelation of a topological structure and the average coefficient sum of the last eigenvector from the Barysz matrix, weighted by van der Waals volumes. ufv.br The high predictive accuracy of the model (R² of 0.899 for the training set and 0.7406 for the test set) demonstrates the utility of QSAR in this chemical space. ufv.br

In another study focusing on potential bactericides, a 3D-QSAR model was generated to investigate the structure-activity relationships of quinazolin-4(3H)-one derivatives against Xanthomonas oryzae pv. oryzae. researchgate.net This type of modeling provides a three-dimensional representation of the SAR, offering deeper insights into the steric and electronic requirements for activity.

These computational approaches, by identifying key structural fragments and physicochemical properties that govern biological activity, play a pivotal role in the rational design and optimization of this compound derivatives for various therapeutic applications.

Computational and Theoretical Studies of 1 Benzylquinazolin 4 1h One

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., HOMO/LUMO, Electrostatic Potentials)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 1-benzylquinazolin-4(1H)-one. These calculations provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.comemerginginvestigators.org A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comemerginginvestigators.org Conversely, a small gap indicates that the molecule is more reactive. ijcce.ac.ir For many nitrogen-based heterocyclic drugs, this energy gap typically falls within the range of 3.5-4.5 eV, indicating a balance of stability and reactivity suitable for biological interactions. emerginginvestigators.org While specific DFT calculations for this compound are not extensively published, analysis of related quinazolinone derivatives provides valuable context.

Table 1: Representative HOMO-LUMO Energy Gaps for Related Quinoline/Quinazolinone Structures

| Compound/Derivative | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 3-chloro-4-hydroxyquinolin-2(1H)-one | DFT/B3LYP | - | - | 4.4197 | ijcce.ac.ir |

| Imidazole Derivative | B3LYP/6-311G | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

This table presents data for structurally related compounds to illustrate typical computational results.

The Molecular Electrostatic Potential (MEP) map is another crucial output of quantum chemical calculations. The MEP visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uni-muenchen.de For this compound, the MEP map would be expected to show a negative potential (typically colored red or orange) around the carbonyl oxygen atom at the C4 position, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. researchgate.netresearchgate.net Positive potential (colored blue) would likely be concentrated around the N1-H proton, highlighting its function as a hydrogen bond donor. researchgate.netresearchgate.net Such maps are invaluable for predicting sites of intermolecular interaction and chemical reactivity. uni-muenchen.deresearchgate.net

**5.2. Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are indispensable tools in modern drug discovery, allowing for the computational screening and design of potential therapeutic agents. These approaches are broadly categorized as either ligand-based or structure-based.

Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures or properties often exhibit similar biological activities. Key LBDD methods include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling.

A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. For a series of active this compound derivatives, a pharmacophore model could be generated by identifying common features like hydrogen bond donors (the N1-H group), hydrogen bond acceptors (the C4-carbonyl oxygen), and hydrophobic/aromatic regions (the benzyl (B1604629) and fused benzene (B151609) rings). This model would then serve as a 3D query to screen large virtual libraries for new compounds with a high probability of having the desired biological activity.

QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For this compound and its analogues, a QSAR model could correlate properties like lipophilicity (logP), electronic parameters (derived from quantum calculations), and steric descriptors with their observed potency against a target, for instance, the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, for which some 1-benzylquinazolin-4-one derivatives have shown inhibitory activity.

When the 3D structure of a biological target (such as an enzyme or receptor) is available, structure-based drug design (SBDD) becomes a powerful strategy. chula.ac.th Molecular docking is the cornerstone of SBDD, computationally predicting the preferred orientation and binding affinity of a ligand within the active site of a target protein. ijcce.ac.ir

Numerous docking studies have been performed on quinazolinone derivatives against various targets, providing a framework for how this compound might be studied. ijcce.ac.irnih.govresearchgate.net In a typical docking simulation, the this compound molecule would be placed into the binding pocket of a target protein. The simulation software then samples various conformations and orientations of the ligand, scoring them based on a force field that calculates the binding energy.

The predicted binding mode would reveal key intermolecular interactions, such as:

Hydrogen Bonds: The N1-H group acting as a donor and the C4-carbonyl oxygen acting as an acceptor are prime candidates for forming hydrogen bonds with amino acid residues in the protein's active site.

π-π Stacking: The aromatic rings of the quinazolinone core and the benzyl substituent can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The benzyl group provides a significant hydrophobic moiety that can interact favorably with nonpolar pockets within the active site.

Molecular dynamics (MD) simulations can further refine and validate the docking results. An MD simulation would model the behavior of the protein-ligand complex over time, providing insights into the stability of the predicted binding pose and the flexibility of both the ligand and the protein. nih.gov

Table 2: Summary of Molecular Docking Studies on Related Benzyl-Quinazolinone Derivatives

| Compound | Target Enzyme | Key Interactions Observed | Reference |

|---|---|---|---|

| 3-Benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Sortase A | Hydrogen bonding, hydrophobic interactions | researchgate.net |

| Novel quinazolinone derivatives | Topoisomerase II, VEGFR2, EGFR | Hydrogen bonding, π-π stacking | nih.gov |

This table showcases docking studies on closely related compounds to illustrate the common methodologies and findings.

Ligand-Based Drug Design Approaches

Prediction of Reactivity, Selectivity, and Metabolic Pathways

Computational methods are highly effective in predicting the chemical reactivity and potential metabolic fate of drug candidates. The electronic structure information derived from quantum chemical calculations is paramount for these predictions.

The MEP map and frontier orbitals (HOMO/LUMO) are primary indicators of chemical reactivity. researchgate.net For this compound, the electron-rich carbonyl oxygen is a likely site for electrophilic attack, while the N1-H proton is the most acidic proton, susceptible to deprotonation by a base. The distribution of the HOMO can indicate sites prone to oxidation, while the LUMO distribution highlights sites susceptible to nucleophilic attack or reduction. The direction of electrophilic substitution reactions on the quinazolinone scaffold is known to depend on both steric and electronic factors, which can be modeled computationally. ijcce.ac.ir

Aromatic Hydroxylation: The introduction of a hydroxyl group onto the benzyl ring or the fused benzene ring of the quinazolinone core.

N-Debenzylation: Cleavage of the bond between the benzyl group and the N1 atom, leading to the formation of quinazolin-4(1H)-one and benzoic acid or related metabolites.

Oxidation: Oxidation of the benzyl CH2 group.

Computational models predict these sites by identifying atoms that are most susceptible to oxidation, often guided by reactivity descriptors derived from quantum mechanics.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of this compound and the non-covalent forces it engages in are critical to its physical properties and its ability to interact with biological targets.

Intermolecular Interactions are the non-covalent forces that govern how molecules of this compound interact with each other in the solid state (crystal packing) and with other molecules, such as protein targets or solvent. The primary interactions for this compound include:

Hydrogen Bonding: The classic N-H···O=C hydrogen bond between the amide donor (N1-H) and the carbonyl acceptor (C4=O) is expected to be a dominant interaction, leading to the formation of dimers or chains in the solid state, similar to those seen in related structures.

π-π Stacking: The planar quinazolinone ring system and the benzyl ring are capable of engaging in π-π stacking interactions. These interactions are crucial for stabilizing crystal structures and for binding to aromatic residues in protein active sites.

C-H···π Interactions: The C-H bonds of the benzyl group or the quinazolinone ring can act as weak hydrogen bond donors to the π-electron cloud of an adjacent aromatic ring.

Analysis of crystal structures of similar molecules and computational modeling can quantify the strength and geometry of these interactions, providing a complete picture of the supramolecular chemistry of this compound. tandfonline.comnih.gov

Emerging Research Directions and Potential Applications

Strategies for Lead Compound Optimization and Analogue Design

The process of refining a promising but imperfect lead compound into a viable drug candidate is a cornerstone of medicinal chemistry. For 1-Benzylquinazolin-4(1H)-one, this endeavor involves a multifaceted approach centered on the design, synthesis, and evaluation of analogues to improve its pharmacological profile. The core of this process is the iterative Design-Make-Test-Analyse (DMTA) cycle, which guides the modification of the compound's structure to enhance desired attributes like potency, selectivity, and metabolic stability. sygnaturediscovery.com

A key strategy in the optimization of quinazolinone-based compounds is the exploration of structure-activity relationships (SAR). SAR studies have demonstrated that the nature and position of substituents on the quinazoline (B50416) ring significantly influence the biological activity. nih.gov For instance, modifications at the C2 and N3 positions of the quinazolinone core are common strategies to modulate activity. While this compound has a benzyl (B1604629) group at the N1 position, the principles of SAR from related 2,3-disubstituted quinazolinones can be extrapolated. The synthetic versatility of the quinazolinone scaffold allows for the generation of a diverse library of analogues. vulcanchem.com

Table 1: Analogue Design Strategies for Quinazolinone Scaffolds

| Strategy | Description | Potential Impact on this compound |

| Substitution on Benzyl Ring | Introduction of various functional groups (e.g., halogens, hydroxyl, methoxy) on the benzyl moiety. | Can influence binding affinity, selectivity, and pharmacokinetic properties. |

| Modification of Quinazolinone Core | Introduction of substituents on the benzene (B151609) ring of the quinazolinone core. | Can modulate electronic properties and interactions with biological targets. |

| Bioisosteric Replacement | Replacing parts of the molecule with other groups that have similar physical or chemical properties. | Can improve potency, reduce toxicity, or alter metabolism. |

One common optimization tactic is the introduction of fluorine atoms, which can enhance metabolic stability. mdpi.com Another approach is structural simplification, where non-essential parts of a large lead molecule are removed to improve drug-like properties and synthetic accessibility. scienceopen.com For this compound, this could involve simplifying the benzyl group or modifying the quinazolinone core. The overarching goal of these strategies is to achieve a multivariate optimization, simultaneously improving pharmacological and pharmacokinetic properties. scienceopen.com

Development as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. numberanalytics.com The quinazolinone scaffold is a promising candidate for the development of such probes due to its inherent fluorescence properties and its ability to be functionalized without losing biological activity. rsc.orgnih.gov These probes can be designed to selectively bind to specific biomolecules, allowing for their visualization and the study of their function in real-time. numberanalytics.com

The development of quinazolinone-based fluorescent probes often involves conjugating the quinazolinone pharmacophore with a fluorophore. nih.gov The choice of fluorophore and the linking strategy are critical to ensure that the probe retains its affinity for the target and exhibits suitable photophysical properties. For this compound, the benzyl group could potentially be modified to incorporate a fluorescent tag.

Table 2: Quinazolinone-Based Chemical Probes

| Probe Type | Target | Application |

| Fluorescent Probes | α1-Adrenergic Receptors | Visualization and study of receptor localization and trafficking. nih.gov |

| Fluorescent Probes | Peptidoglycan Biosynthesis | Investigation of antibiotic resistance mechanisms. whiterose.ac.uk |

| Inhibitor Probes | Venezuelan Equine Encephalitis Virus (VEEV) nsP2 | Identification of novel antiviral targets. nih.gov |

A notable example is the development of quinazolinone-based inhibitors of the Venezuelan Equine Encephalitis Virus (VEEV), where a lead compound was optimized into a potent probe, ML336, that targets the viral non-structural protein 2 (nsP2). nih.gov This probe has been instrumental in studying the viral replication cycle. Similarly, fluorescent probes based on the quinazolinone structure have been developed to study α1-adrenergic receptors and to investigate antibiotic resistance by targeting bacterial cell wall synthesis. nih.govwhiterose.ac.uk These examples highlight the potential for developing this compound into a sophisticated tool for chemical biology research.

Conceptual Approaches to Targeted Delivery Systems (Excluding Dosage/Administration)

The efficacy of a therapeutic agent is often limited by its bioavailability and off-target effects. Targeted delivery systems aim to overcome these challenges by ensuring that the drug preferentially accumulates at the site of action. For quinazoline derivatives like this compound, which may have poor water solubility, conceptual approaches to targeted delivery are an active area of research. rsc.org

One promising strategy is the use of nanoparticle-based carriers. mdpi.com These can include lipid-based nanoparticles or polymeric micelles, which can encapsulate the hydrophobic drug molecule, improving its solubility and circulation time. rsc.orgmdpi.com For instance, a reduction-sensitive polymeric carrier has been designed for the targeted delivery of a quinazoline derivative to cancer cells. rsc.org This system not only enhances the delivery of the drug but also responds to the tumor microenvironment to release its payload. rsc.org

Another conceptual approach involves the "prodrug" strategy, where the active drug is chemically modified to an inactive form that is converted to the active form at the target site. mdpi.com This can improve the pharmacokinetic profile and reduce systemic toxicity. While specific systems for this compound have not been detailed, these general principles for quinazoline derivatives provide a roadmap for its future development.

Exploration in Agrochemical and Material Science Contexts (If Applicable to the Compound's Broader Research)

The versatile quinazolinone scaffold has found applications beyond medicine, in fields such as agrochemicals and material science. researchgate.netmdpi.comnih.gov The structural features that make quinazolinones attractive for drug development, such as their chemical stability and synthetic accessibility, also make them suitable for these alternative applications. researchgate.net

In the agrochemical sector, quinazolinone derivatives have been developed as fungicides, herbicides, and insecticides. mdpi.comnih.govacs.org The 4(3H)-quinazolinone core is considered a privileged structure for the discovery of new pesticides. mdpi.com For example, novel quinazolinone-2-carbohydrazide derivatives have been synthesized and shown to be effective succinate (B1194679) dehydrogenase inhibitors, a key enzyme in fungal respiration. acs.org This suggests that this compound could serve as a starting point for the development of new crop protection agents.

In material science, the luminescent properties of some quinazolinone derivatives have garnered interest. researchgate.netrsc.org These compounds can exhibit fluorescence, making them potential candidates for use in organic light-emitting diodes (OLEDs) and as fluorescent probes for bioimaging. researchgate.netvulcanchem.com The planar structure of the quinazolinone core facilitates π-π stacking interactions, which can be advantageous in the design of functional materials. vulcanchem.com Axially chiral quinazolinones are also being explored for their potential in creating novel functional materials. mdpi.combohrium.com The photoluminescent properties of thin films of this compound suggest its potential application in OLEDs. vulcanchem.com

Conclusion and Future Perspectives

Summary of Current Research Advancements

Research on 1-Benzylquinazolin-4(1H)-one and related quinazolinone derivatives has led to significant progress, particularly in the development of innovative and efficient synthetic methodologies. A notable advancement is the creation of environmentally friendly, solvent-free, and catalyst-free one-pot reactions. tandfonline.com These "green" methods, which often utilize readily available starting materials like isatoic anhydride (B1165640) and benzylamine (B48309), offer substantial benefits over traditional synthesis, including shorter reaction times, high yields, and reduced environmental impact. tandfonline.comvulcanchem.com

The versatility of the quinazolinone core allows for extensive structural modifications, which has been a major focus of recent research. nih.gov Scientists have successfully synthesized a wide array of derivatives by introducing various substituents at different positions of the quinazoline (B50416) ring. nih.gov These modifications are crucial for tuning the molecule's physicochemical and biological properties.

In the realm of biological applications, derivatives of the this compound scaffold have shown a broad spectrum of pharmacological activities. tandfonline.com These include potential as anticonvulsant, antibacterial, and antidiabetic agents. tandfonline.com The structural framework of quinazolinones is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets, making it a valuable starting point for drug discovery. acs.orgrsc.org For instance, various quinazolinone derivatives have been investigated for their potential as anticancer agents, showing activity against different cancer cell lines. nih.govekb.egmdpi.com

Challenges and Opportunities in the Field of this compound Research

Despite the progress, several challenges remain in the study and application of this compound and its analogs. A primary challenge lies in achieving regioselectivity and stereoselectivity during synthesis, especially for creating complex, multi-substituted, and chiral derivatives. mdpi.com The development of catalytic asymmetric synthesis methods is an ongoing area of research that aims to address this issue. mdpi.com

Another significant hurdle is the often-limited solubility of these compounds in aqueous media, which can hinder their biological evaluation and therapeutic application. Overcoming this requires the development of novel formulations or structural modifications to enhance bioavailability.

The exploration of the full therapeutic potential of these compounds is also a considerable challenge. While numerous derivatives have been synthesized, a comprehensive understanding of their structure-activity relationships (SAR) is still evolving. nih.gov Detailed mechanistic studies are often required to elucidate how these compounds interact with their biological targets.

Despite these challenges, numerous opportunities exist. The development of more efficient and sustainable synthetic methods, including the use of microwave-assisted synthesis and novel catalysts, continues to be a promising area. nih.govujpronline.com There is also a significant opportunity to apply computational chemistry and machine learning to predict the biological activities of new derivatives, thereby accelerating the drug discovery process. nih.gov Furthermore, the unique photophysical properties of some quinazolinone derivatives open up possibilities for their use in materials science, such as in the development of chemosensors. bohrium.com

Prospective Directions for Future Academic and Interdisciplinary Investigations

The future of research on this compound is poised for exciting developments, with several key directions for academic and interdisciplinary exploration:

Target-Specific Drug Design : Future research should focus on designing and synthesizing derivatives that are highly selective for specific biological targets. nih.gov This approach, guided by computational modeling and a deeper understanding of SAR, could lead to the development of more potent and less toxic therapeutic agents. nih.gov

Interdisciplinary Applications : The potential applications of quinazolinones extend beyond medicine. Collaborative research between chemists, biologists, and materials scientists could lead to novel applications in areas such as diagnostics, bioimaging, and the development of advanced functional materials. mdpi.com The use of quinazolinone-based compounds as colorimetric chemosensors for detecting metal ions is a promising example of such interdisciplinary work. bohrium.com

Exploration of Hybrid Molecules : Creating hybrid molecules that combine the quinazolinone scaffold with other pharmacologically active moieties is a promising strategy for developing new drugs with enhanced efficacy. rsc.org This approach has already shown potential in creating novel anticancer and antimicrobial agents.

Advanced Synthetic Methodologies : The development of novel synthetic strategies, including biocatalysis and flow chemistry, could provide more efficient, scalable, and environmentally friendly routes to a wider range of this compound derivatives.

Pharmacokinetic and Toxicological Studies : To translate promising compounds from the laboratory to clinical applications, comprehensive studies on their metabolic pathways, pharmacokinetics, and long-term toxicity are essential. vulcanchem.com

Q & A

Q. What are the recommended retrosynthetic strategies for synthesizing 1-Benzylquinazolin-4(1H)-one?

Retrosynthetic analysis for quinazolin-4-one derivatives typically involves breaking the quinazolinone core into anthranilic acid derivatives and benzoylated intermediates. For 1-benzyl-substituted analogs, anthranilic acid can react with benzylamine or benzyl chloride under cyclocondensation conditions. A two-step protocol using benzoylation followed by cyclization with urea or thiourea is common. Key intermediates include 2-aminobenzophenone derivatives, which can be cyclized using acetic anhydride or polyphosphoric acid .

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization involves varying solvents (e.g., DMF, toluene), catalysts (e.g., p-toluenesulfonic acid), and temperature. For example, cyclization steps often require refluxing in acetic acid (110–120°C) for 6–8 hours. Monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios (e.g., 1:1.2 for anthranilic acid to benzylating agent) can mitigate side reactions like over-alkylation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : and NMR confirm the benzyl group (δ ~4.5–5.0 ppm for N-CH-Ph) and quinazolinone carbonyl (δ ~160–165 ppm).

- IR : A strong absorption band near 1680–1700 cm confirms the C=O stretch.

- X-ray crystallography : Resolves spatial arrangement, as seen in related quinazolinones with crystallographic data (e.g., bond angles and torsion angles) .

Q. What safety protocols are critical during the synthesis of this compound?

- Use fume hoods for volatile reagents (e.g., benzyl chloride).

- Wear heat-resistant gloves during high-temperature cyclization steps.